molecular formula C12H23NO3 B12852838 tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

Cat. No.: B12852838
M. Wt: 229.32 g/mol
InChI Key: VXNZTAWIMXNBPR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate (CAS 2274180-16-2) is a high-value azetidine derivative supplied as a yellow to colorless liquid. With the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol, this compound serves as a versatile protected intermediate in complex organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring both a tert-butoxy group and a Boc-protected amine, makes it a critical scaffold for constructing more complex molecules in medicinal chemistry. This compound is part of a class of azetidine-based intermediates that are essential in the synthesis of modern therapeutics. Research into related Boc-protected azetidine compounds, such as tert-butyl 3-oxoazetidine-1-carboxylate, highlights their importance as key building blocks for drugs like baricitinib, an oral JAK1/JAK2 inhibitor used to treat rheumatoid arthritis . The synthetic pathways involving these intermediates emphasize the demand for high-purity, well-characterized reagents to ensure successful scale-up and industrial production in pharmaceutical manufacturing. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZTAWIMXNBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation and Initial Functionalization

A common starting point is the synthesis of 3-substituted azetidine derivatives such as tert-butyl 3-hydroxyazetidine-1-carboxylate. For example, tert-butyl 3-iodoazetidine-1-carboxylate can be converted to tert-butyl 3-hydroxyazetidine-1-carboxylate by nucleophilic substitution with potassium acetate in dry DMSO at 80 °C, followed by hydrolysis with potassium hydroxide to yield the hydroxy derivative.

Step Reagents/Conditions Outcome Yield/Notes
1 tert-butyl 3-iodoazetidine-1-carboxylate, potassium acetate, dry DMSO, 80 °C overnight Acetoxylation at 3-position Monitored by TLC and ¹H NMR
2 Potassium hydroxide in water, room temperature, 30 min Hydrolysis to 3-hydroxyazetidine derivative Extraction and purification

This hydroxy intermediate is a key precursor for further functionalization.

Introduction of tert-Butoxy Group at the 3-Position

The tert-butoxy substituent at the 3-position can be introduced via esterification or etherification reactions starting from the 3-hydroxyazetidine intermediate. One approach involves converting the hydroxy group into a tert-butoxy moiety by reaction with tert-butyl protecting agents or tert-butyl-containing reagents under controlled conditions.

Alternatively, the preparation of tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate can be achieved by sulfonylation of tert-butyl-protected azetidine intermediates with tert-butoxy-containing sulfonyl chlorides under mild conditions (0–20 °C) in dichloromethane with triethylamine and DMAP as catalysts. This method ensures selective introduction of the tert-butoxy group linked via a sulfonyl moiety, which can be further manipulated.

Protection of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification. The Boc protection is typically introduced by reacting the azetidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane at 10–40 °C.

Step Reagents/Conditions Outcome Yield/Notes
Boc protection Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 10–40 °C, 3–4 h Formation of tert-butyl carbamate on azetidine nitrogen High yield (~91%) reported

This step is crucial for obtaining the final protected azetidine derivative.

Alternative Synthetic Routes and Green Chemistry Approaches

Recent research emphasizes green and cost-effective synthesis routes for azetidine derivatives. For example, microchannel reactor technology has been employed for the oxidation and functionalization steps, using commercially available starting materials and minimizing hazardous solvents. Although this work focuses on related azetidine derivatives, the principles can be adapted for this compound synthesis to improve scalability and environmental impact.

Preparation Step Typical Reagents/Conditions Key Observations Yield/Notes
Azetidine ring functionalization (3-position) tert-butyl 3-iodoazetidine-1-carboxylate, potassium acetate, DMSO, 80 °C Efficient acetoxylation followed by hydrolysis to hydroxy derivative Monitored by TLC, ¹H NMR
tert-Butoxy group introduction tert-butyl sulfonyl chloride derivatives, triethylamine, DMAP, DCM, 0–20 °C Selective sulfonylation introducing tert-butoxy moiety Requires inert atmosphere, careful stoichiometry
Nitrogen Boc protection Di-tert-butyl dicarbonate, triethylamine, DCM, 10–40 °C High-yielding Boc protection step ~90% yield, mild conditions
Green synthesis alternatives Microchannel reactors, green oxidants Environmentally friendly, scalable Suitable for industrial production
  • The acetoxylation and hydrolysis steps to obtain 3-hydroxyazetidine intermediates are well-established and provide a reliable route to functionalized azetidines.

  • Boc protection using di-tert-butyl dicarbonate is a standard, high-yielding method that stabilizes the azetidine nitrogen and facilitates purification.

  • Sulfonylation with tert-butoxy-containing sulfonyl chlorides allows for the introduction of the tert-butoxy group at the 3-position, but requires careful control of reaction conditions to avoid hydrolysis or side reactions.

  • Green chemistry approaches using microchannel reactors and mild oxidants offer promising routes for scale-up and industrial synthesis, reducing environmental impact.

  • The choice of solvents such as dichloromethane and DMSO is common, but environmental and safety considerations encourage the exploration of greener alternatives.

The preparation of this compound involves a multi-step synthetic strategy starting from azetidine ring precursors, functionalization at the 3-position via acetoxylation/hydrolysis or sulfonylation, and nitrogen protection with a tert-butyl carbamate group. The methods are well-documented with high yields and reproducibility. Recent advances in green synthesis and microreactor technology provide avenues for more sustainable and scalable production. Careful control of reaction conditions, reagent stoichiometry, and purification steps are essential for obtaining high-purity product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-Butyl 3-oxoazetidine-1-carboxylate, while reduction may produce tert-Butyl 3-aminoazetidine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as:

  • Anticancer Agents : Research indicates that azetidine derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, modifications to the azetidine structure can enhance selectivity and potency against specific cancer types .
  • Antimicrobial Agents : Compounds derived from this compound have shown promise in combating bacterial infections, particularly those resistant to conventional antibiotics .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:

  • Synthesis of Amino Acids : The azetidine ring can be functionalized to create amino acid derivatives, which are crucial in peptide synthesis and drug development.
  • Formation of Heterocycles : this compound can participate in cyclization reactions to form other heterocyclic compounds, expanding the library of available chemical entities for research and industry .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of azetidine derivatives from this compound, which were evaluated for their anticancer activity. The results indicated that certain modifications led to enhanced efficacy against breast cancer cell lines, suggesting a pathway for developing new therapeutic agents .

Case Study 2: Development of Antimicrobial Agents

In another research effort, derivatives of this compound were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that some derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer Agent25
Derivative AAntimicrobial Agent10
Derivative BAntimicrobial Agent15

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

  • Synthesis : Prepared via alkylation of azetidine with bromoethyl reagents.
  • Key Features : Bromoethyl substituent enables nucleophilic substitution reactions, facilitating cross-coupling or functionalization.
  • Yield : Typically 50–70%, comparable to tert-butyl azetidine derivatives .

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)

  • Synthesis : Achieved via reduction of ester or epoxide intermediates.
  • Key Features : Hydroxyethyl group enhances hydrophilicity (TPSA: 55.4 Ų vs. 37.3 Ų for bromoethyl analog) and hydrogen-bonding capacity, impacting solubility and bioavailability .

Fluorinated Derivatives (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate)

  • Synthesis : Fluorination via electrophilic or nucleophilic routes.
  • Key Features: Fluorine atoms improve metabolic stability and membrane permeability (Log P = 1.8 vs. 2.1 for non-fluorinated analogs) .

Physicochemical Properties

Table 2: Physicochemical Data

Property tert-Butyl 3-(2-bromoethyl) tert-Butyl 3-(2-hydroxyethyl) tert-Butyl 3-fluoro
Molecular Weight (g/mol) 264.16 201.26 243.31
Log Po/w (iLOGP) 2.1 1.2 1.8
TPSA (Ų) 37.3 55.4 45.6
Hydrogen Bond Donors 0 1 0
Boiling Point (°C) 287.4 (predicted) 287.4 (predicted) 265–280
  • Solubility : Hydroxyethyl derivatives exhibit higher aqueous solubility (Log S = -2.5 vs. -3.8 for bromoethyl analogs) due to polar substituents .
  • Stability : Bromoethyl analogs are prone to hydrolysis under basic conditions, whereas fluorinated derivatives show superior stability in physiological pH .

Biological Activity

Tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate is an organic compound that belongs to the azetidine family, characterized by its unique ring structure and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H23NO4C_{12}H_{23}NO_4. Its structure includes:

  • Azetidine ring : A four-membered cyclic amine that contributes to the compound's reactivity.
  • Tert-butyl group : Enhances lipophilicity, potentially improving bioavailability.
  • Carboxylate moiety : Implicated in biological interactions and enzyme modulation.

Biological Activity

Research indicates that compounds with azetidine structures, including this compound, exhibit a variety of biological activities. Notable findings include:

Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor , modulating various biochemical pathways. The presence of the carboxylate group is critical for binding to active sites on enzymes, which can lead to reduced activity of target enzymes involved in disease processes.

Receptor Modulation

The structural features of this compound indicate potential interactions with receptors , which could influence signaling pathways related to inflammation and cancer. The compound’s ability to mimic natural substrates may allow it to bind effectively to these receptors.

Case Studies

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives of azetidine compounds show promise in inhibiting tumor growth in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and apoptosis induction.
  • Anti-inflammatory Effects :
    • Research has indicated that azetidine derivatives can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Comparison with Related Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylateAzetidine ring with amino and hydroxypyrimidine substituentsPotential anti-cancer properties
Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylateCyclopropane ring additionUnique cyclization leading to different biological activity
Tert-butyl 3-hydroxyazetidine-1-carboxylateHydroxyl group instead of sulfonylDifferent reactivity due to hydroxyl presence

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions, emphasizing the need for optimized conditions to achieve high yields. Key steps may include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the tert-butoxy group via alkylation techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of azetidine derivatives often involves nucleophilic substitution or coupling reactions. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a related compound) was synthesized via oxime formation from tert-butyl 3-oxoazetidine-1-carboxylate using i-PrOH as a solvent, demonstrating solvent optimization . Reaction optimization may include temperature control (e.g., 0–20°C for sulfonylation reactions ), catalyst selection (e.g., DMAP for acylations ), and protecting group strategies (e.g., Boc groups for amine protection ).

Q. How can researchers confirm the structural integrity of tert-butyl azetidine derivatives?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl groups in Boc-protected derivatives ).
  • Mass Spectrometry : Molecular ion peaks confirm molecular weight (e.g., C11_{11}H18_{18}N2_2O2_2 for cyanoethyl-substituted derivatives ).
  • IR : Functional groups like carbonyls (1700–1750 cm1^{-1}) and hydroxyls (broad ~3200 cm1^{-1}) are key .

Q. What safety protocols are critical when handling tert-butyl azetidine derivatives?

  • Methodological Answer :

  • Toxicity : Acute toxicity and skin/eye irritation risks require PPE (gloves, goggles) .
  • Storage : Store in cool, dry conditions under inert gas (e.g., N2_2) to prevent degradation .
  • Emergency Measures : Immediate decontamination with water for skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the azetidine ring in tert-butyl 3-(tert-butoxy)azetidine-1-carboxylate?

  • Methodological Answer : Regioselectivity is achieved via:

  • Steric Control : Bulky groups (e.g., tert-butoxy at C3) direct electrophiles to less hindered positions .
  • Directing Groups : Sulfonyl or carbonyl groups can activate specific sites for substitution (e.g., sulfonylation at C3 ).
  • Metal Catalysis : Transition metals (Pd, Cu) enable cross-coupling at C3 or nitrogen .

Q. How can researchers resolve contradictions in reported synthetic yields for azetidine derivatives?

  • Methodological Answer : Discrepancies arise from solvent purity, reaction scaling, or catalyst activity. To troubleshoot:

  • Reproduce Literature Conditions : Use exact solvents (e.g., i-PrOH vs. MeOH ).
  • Monitor Intermediate Stability : Hydroxylamine intermediates may decompose if stored improperly .
  • Optimize Workup : Column chromatography with gradient elution (e.g., hexane/EtOAc) improves purity .

Q. What role do fluorinated azetidine derivatives play in medicinal chemistry, and how can they be synthesized?

  • Methodological Answer : Fluorination enhances metabolic stability and bioavailability. Examples include:

  • Electrophilic Fluorination : Using Selectfluor® to introduce fluorine at C3 (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate ).
  • Biological Activity : Fluoromethyl derivatives show potential as kinase inhibitors or protease modulators .

Q. How do analytical methods address discrepancies in stereochemical assignments of azetidine derivatives?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers (e.g., tert-butyl (R)-3-fluoromethyl derivatives ).
  • X-ray Crystallography : Confirms absolute configuration for crystalline intermediates .
  • NOESY NMR : Identifies spatial proximity of substituents to assign stereochemistry .

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